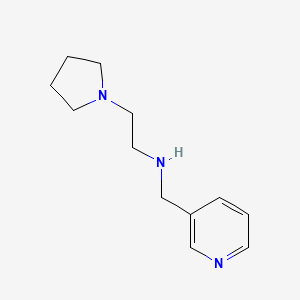
n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a pyridine ring and a pyrrolidine ring connected via an ethanamine linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in neurotransmitter degradation.
Receptor Binding: It can act as a ligand for certain receptors, influencing biological pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including its role as an anti-inflammatory or anti-cancer agent.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including changes in neurotransmitter levels and modulation of immune responses.
類似化合物との比較
- n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(Pyridin-4-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- n-(Pyridin-3-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine
Comparison:
- n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to the position of the pyridine ring and the presence of the pyrrolidine ring. This configuration can influence its binding affinity and specificity towards molecular targets.
- n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine has the pyridine ring at a different position, which can alter its chemical reactivity and biological activity.
- n-(Pyridin-4-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine also differs in the position of the pyridine ring, affecting its overall properties.
- n-(Pyridin-3-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine has a piperidine ring instead of a pyrrolidine ring, which can change its interaction with enzymes and receptors.
特性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
N-(pyridin-3-ylmethyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H19N3/c1-2-8-15(7-1)9-6-14-11-12-4-3-5-13-10-12/h3-5,10,14H,1-2,6-9,11H2 |
InChIキー |
CPKVUERJSMTFLN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


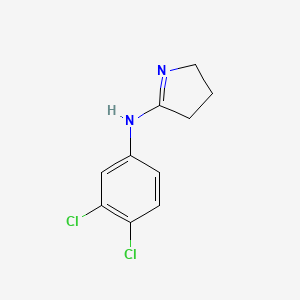
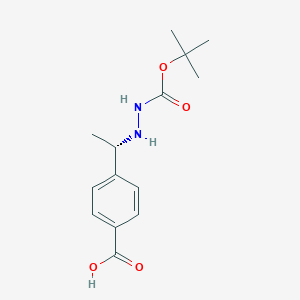
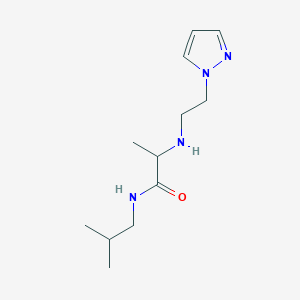
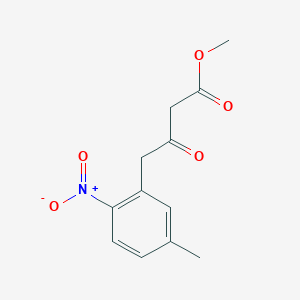
![N-[(4-bromophenyl)methyl]-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14892774.png)
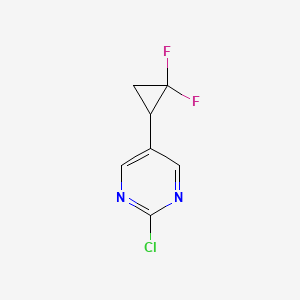
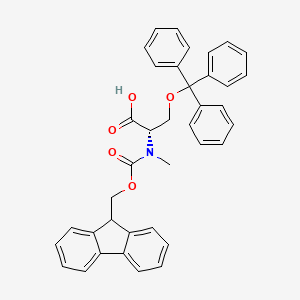
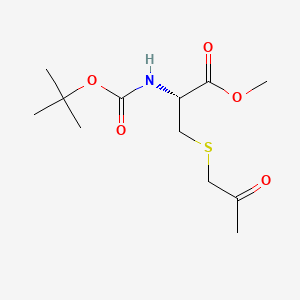
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
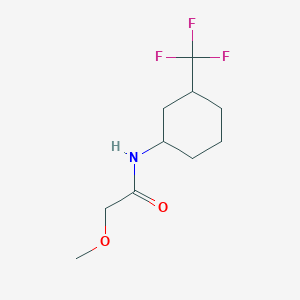

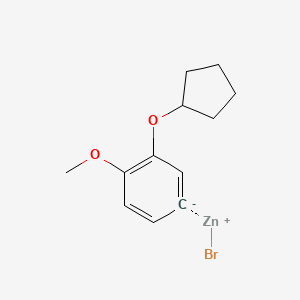
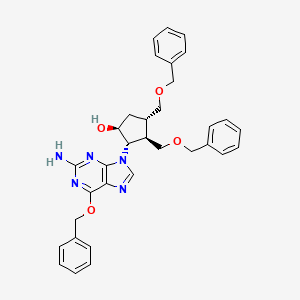
![2-{[3-(Methoxycarbonyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892840.png)
